molecular formula C20H28N2O6 B5201288 ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate

ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate

Cat. No. B5201288
M. Wt: 392.4 g/mol
InChI Key: WROPLJBBCJSLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate, also known as RWJ-51204, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the class of piperidine derivatives and has shown promising results in several preclinical studies. In

Mechanism of Action

The exact mechanism of action of ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate is not fully understood, but it is believed to act as a positive allosteric modulator of the dopamine D2 receptor. This leads to an increase in dopamine signaling in the brain, which is responsible for the anxiolytic and antipsychotic effects of ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate. In cancer cells, ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been found to inhibit the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been found to have several biochemical and physiological effects. In animal models, ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been shown to reduce anxiety and improve cognitive function. It has also been found to have antipsychotic effects and may be useful in the treatment of schizophrenia. In cancer cells, ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been found to inhibit cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate is its reproducibility and scalability in the synthesis process. It has also been extensively studied in animal models and has shown promising results in several preclinical studies. However, one of the limitations of ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate is its potential toxicity, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate. One area of interest is the development of more potent and selective compounds that target the dopamine D2 receptor. Another area of research is the exploration of the anticancer properties of ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate and its potential use in combination with other anticancer drugs. Additionally, the use of ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate as a lead compound for the development of new drugs with improved efficacy and fewer side effects is an exciting avenue for future research.

Synthesis Methods

The synthesis of ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate involves the reaction of 3-(4-methoxybenzoyl)-beta-alanine with acetic anhydride and piperidine in the presence of a catalyst. The resulting compound is then treated with ethyl iodide to obtain the final product. This method has been described in detail in several research papers and has been found to be reproducible and scalable.

Scientific Research Applications

Ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been studied extensively for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been shown to have anxiolytic and antipsychotic effects in animal models. In cancer research, ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been found to inhibit the growth of cancer cells and has shown promise as a potential anticancer agent. In drug discovery, ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

ethyl 3-[[3-(1-acetylpiperidin-4-yl)oxy-4-methoxybenzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-4-27-19(24)7-10-21-20(25)15-5-6-17(26-3)18(13-15)28-16-8-11-22(12-9-16)14(2)23/h5-6,13,16H,4,7-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROPLJBBCJSLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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